molecular formula C21H22N6O2S B2877736 N,N,4-trimethyl-2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiazole-5-carboxamide CAS No. 2034476-06-5

N,N,4-trimethyl-2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiazole-5-carboxamide

Cat. No. B2877736
CAS RN: 2034476-06-5
M. Wt: 422.51
InChI Key: KQRLDIGZYYNYIL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains several functional groups including a pyrimidine ring, a thiazole ring, and an azetidine ring. These rings are common structures in medicinal chemistry and are known to exhibit a wide range of pharmacological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. While specific properties for this compound are not available, similar compounds with pyrimidine rings often exhibit strong aromaticity and planarity, which can influence their physical and chemical properties .

Scientific Research Applications

Antitumor Activity

Research has identified compounds with structures similar to N,N,4-trimethyl-2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiazole-5-carboxamide as potent antitumor agents. For instance, a study on the discovery of dual Src/Abl kinase inhibitors showed excellent antiproliferative activity against both hematological and solid tumor cell lines, indicating potential oncology applications (Lombardo et al., 2004). Furthermore, synthesis and cytotoxicity evaluation of new pyrimidine derivatives have demonstrated significant therapeutic activity against various human tumor cell lines, emphasizing the antitumor potential of such compounds (Ghada S. Masaret, 2021).

Synthesis of Novel Compounds

Numerous studies have been dedicated to synthesizing novel compounds that incorporate the thiazole and pyrimidine moieties, showcasing the versatility and significance of these structures in medicinal chemistry. For example, the synthesis of thiazolo[5,4-d]pyrimidines and their derivatives has been explored for various biological applications, including their potential use as anticancer and anti-5-lipoxygenase agents (A. El-Dean, 1992). Another study focused on the synthesis and biological evaluation of pyrazolopyrimidine derivatives, emphasizing their significance in developing novel therapeutic agents (A. Rahmouni et al., 2016).

Antimicrobial and Antifungal Properties

Research has also investigated the antimicrobial and antifungal properties of compounds related to N,N,4-trimethyl-2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiazole-5-carboxamide. A study on the synthesis of novel pyrazolothienopyrimidines and their evaluation as growth inhibitors of some phytopathogenic fungi highlights the potential of these compounds in agricultural applications (C. B. Vicentini et al., 2007). Another study focused on the in vitro antioxidant properties of new thiazole derivatives, contributing to the understanding of these compounds' potential health benefits (V. Jaishree et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic effects .

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential applications in medicinal chemistry and drug development, given the known pharmacological activities of pyrimidine derivatives .

properties

IUPAC Name

N,N,4-trimethyl-2-[[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]amino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2S/c1-13-18(20(29)26(2)3)30-21(24-13)25-19(28)15-10-27(11-15)17-9-16(22-12-23-17)14-7-5-4-6-8-14/h4-9,12,15H,10-11H2,1-3H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRLDIGZYYNYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,4-trimethyl-2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiazole-5-carboxamide

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